molecular formula C14H17NO3 B4060202 2,2-dimethyl-N-(3-methylphenyl)-5-oxooxolane-3-carboxamide

2,2-dimethyl-N-(3-methylphenyl)-5-oxooxolane-3-carboxamide

Cat. No.: B4060202
M. Wt: 247.29 g/mol
InChI Key: HRYKSFGWFBVTRU-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-(3-methylphenyl)-5-oxooxolane-3-carboxamide is an organic compound with the molecular formula C12H17NO It is a derivative of propanamide and is known for its unique structural properties, which include a dimethyl group and a methylphenyl group attached to an oxolane ring

Properties

IUPAC Name

2,2-dimethyl-N-(3-methylphenyl)-5-oxooxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-9-5-4-6-10(7-9)15-13(17)11-8-12(16)18-14(11,2)3/h4-7,11H,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYKSFGWFBVTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CC(=O)OC2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,2-dimethyl-N-(3-methylphenyl)-5-oxooxolane-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylphenylamine and 2,2-dimethylpropanoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

    Synthetic Route: The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxolane ring. The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2,2-Dimethyl-N-(3-methylphenyl)-5-oxooxolane-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxo group to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions, where functional groups on the oxolane ring or the phenyl ring are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,2-Dimethyl-N-(3-methylphenyl)-5-oxooxolane-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(3-methylphenyl)-5-oxooxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2,2-Dimethyl-N-(3-methylphenyl)-5-oxooxolane-3-carboxamide can be compared with other similar compounds, such as:

    2,2-Dimethyl-N-(3-methylphenyl)propanamide: This compound shares a similar structure but lacks the oxolane ring, resulting in different chemical and biological properties.

    2,2-Dimethyl-N-(3-phenoxyphenyl)propanamide: This compound has a phenoxy group instead of a methylphenyl group, leading to variations in its reactivity and applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2-dimethyl-N-(3-methylphenyl)-5-oxooxolane-3-carboxamide
Reactant of Route 2
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2,2-dimethyl-N-(3-methylphenyl)-5-oxooxolane-3-carboxamide

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